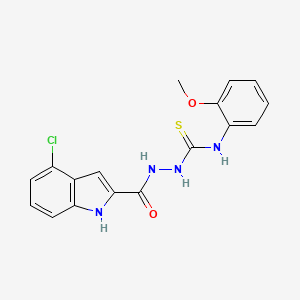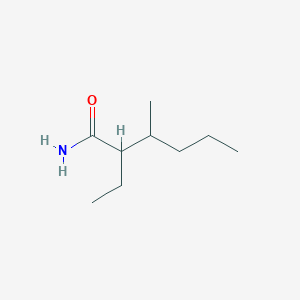![molecular formula C33H30P2 B14454936 [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) CAS No. 77656-97-4](/img/structure/B14454936.png)
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) is an organophosphorus compound that features a chiral center, making it an important ligand in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, which can be utilized in a range of catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) typically involves the reaction of a chiral diol with diphenylphosphine. One common method is the reaction of ®-1,2-diphenylethane-1,2-diol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, which are used in catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Halogenated compounds or other electrophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral synthesis.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The chiral center in the compound allows for enantioselective catalysis, making it valuable in asymmetric synthesis. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include coordination and electron transfer processes.
Comparison with Similar Compounds
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) can be compared with other similar compounds such as:
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand but lacks the chiral center, making it less suitable for asymmetric synthesis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Contains a ferrocene backbone, providing different electronic properties and steric effects.
(2R,4R)-2,4-Pentanediylbis(diphenylphosphine): Similar in structure but with a different backbone, affecting its coordination behavior and catalytic properties.
The uniqueness of [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) lies in its chiral center, which allows for enantioselective catalysis, making it highly valuable in asymmetric synthesis.
Properties
CAS No. |
77656-97-4 |
|---|---|
Molecular Formula |
C33H30P2 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[(2R)-1-diphenylphosphanyl-3-phenylpropan-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C33H30P2/c1-6-16-28(17-7-1)26-33(35(31-22-12-4-13-23-31)32-24-14-5-15-25-32)27-34(29-18-8-2-9-19-29)30-20-10-3-11-21-30/h1-25,33H,26-27H2/t33-/m1/s1 |
InChI Key |
MERDFPRZMPWARC-MGBGTMOVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




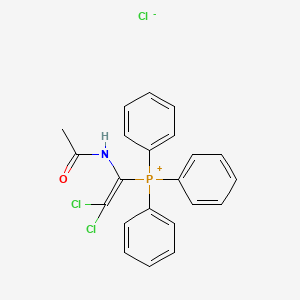
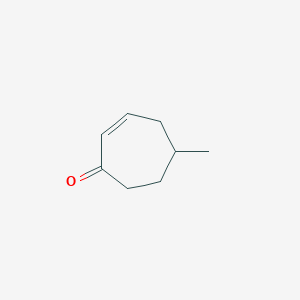
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
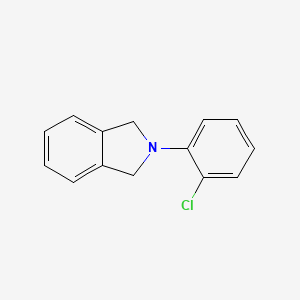

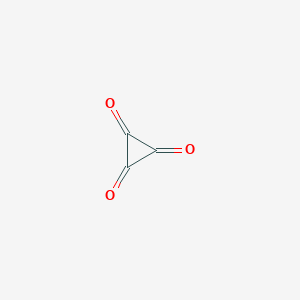
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
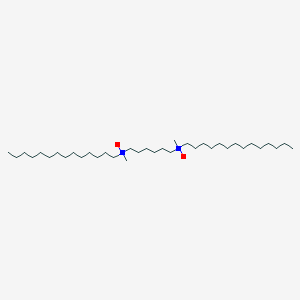
methanone](/img/structure/B14454923.png)
